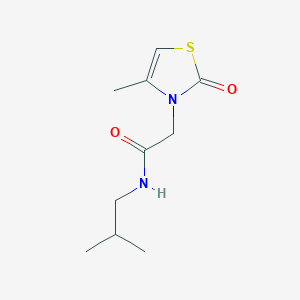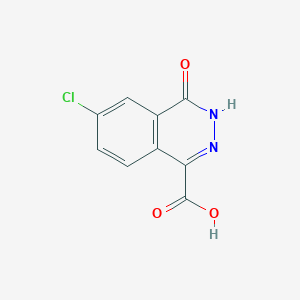
(2,6-Difluoro-1,4-phenylene)diboronic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is a chemical compound with the molecular formula C6H6B2F2O4. It is a derivative of phenylenediboronic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate involves the reaction of benzene-1,4-diboronic acid with sodium fluoride in an aqueous solution. The resulting sodium salt is then treated with acetic acid or another suitable acid to yield the desired monohydrate form .
Industrial Production Methods
Industrial production of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Halides or pseudohalides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: Typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-1,4-phenylenediboronic acid monohydrate in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with the halide or pseudohalide, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-diboronic acid: A non-fluorinated analogue used in similar cross-coupling reactions.
2,5-Difluoro-1,4-phenylenediboronic acid: Another fluorinated derivative with fluorine atoms at the 2 and 5 positions.
1,4-Phenylenediboronic acid: A simpler analogue without any fluorine substitutions
Uniqueness
2,6-Difluoro-1,4-phenylenediboronic acid monohydrate is unique due to the presence of fluorine atoms, which can influence the electronic properties of the compound. This can lead to differences in reactivity and selectivity in cross-coupling reactions compared to its non-fluorinated analogues .
Propriétés
Formule moléculaire |
C6H8B2F2O5 |
|---|---|
Poids moléculaire |
219.75 g/mol |
Nom IUPAC |
(4-borono-2,6-difluorophenyl)boronic acid;hydrate |
InChI |
InChI=1S/C6H6B2F2O4.H2O/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14;/h1-2,11-14H;1H2 |
Clé InChI |
IRQORVXNKSBMCB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)F)B(O)O)F)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)


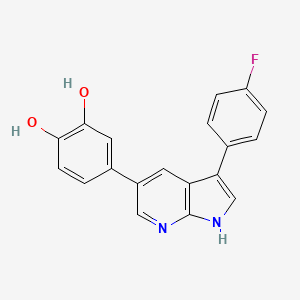
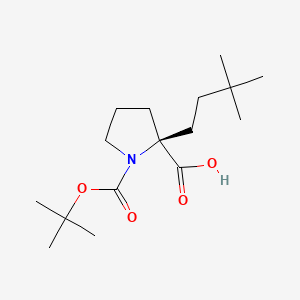
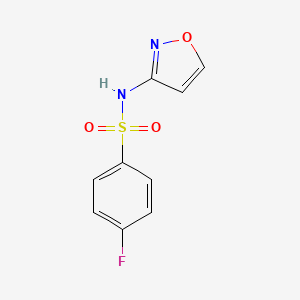

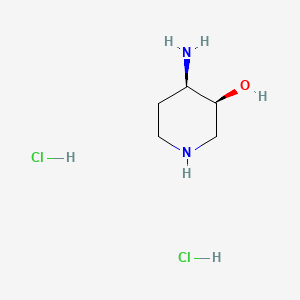
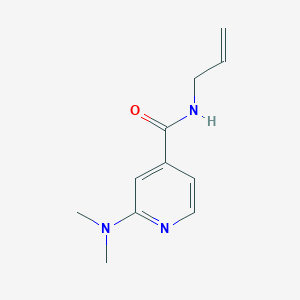
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)

